Home > Products > Screening Compounds P24367 > Phorbol 12,13-dibutyrate
Phorbol 12,13-dibutyrate - 37558-16-0

Phorbol 12,13-dibutyrate

Catalog Number: EVT-279947
CAS Number: 37558-16-0
Molecular Formula: C28H40O8
Molecular Weight: 504.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phorbol-12,13-dibutyrate is a white solid. (NTP, 1992)
Phorbol 12,13-dibutanoate is a phorbol ester, a butyrate ester and a tertiary alpha-hydroxy ketone.
A phorbol ester found in CROTON OIL which, in addition to being a potent skin tumor promoter, is also an effective activator of calcium-activated, phospholipid-dependent protein kinase (protein kinase C). Due to its activation of this enzyme, phorbol 12,13-dibutyrate profoundly affects many different biological systems.
Future Directions
  • Developing Isoform-Specific PKC Modulators: As different PKC isoforms exhibit distinct roles in cellular functions, designing isoform-specific PKC activators or inhibitors could offer more targeted therapeutic interventions with fewer side effects. [ [, ] ]
  • Exploring the Therapeutic Potential of PKC Modulators: While PDBu itself is a tumor promoter, exploring the therapeutic potential of PKC modulators, particularly isoform-specific inhibitors, holds promise for treating cancer and other diseases. [ [, ] ]
Synthesis Analysis

The synthesis of phorbol 12,13-dibutyrate involves several steps, typically starting from phorbol itself. One common method includes the following key steps:

  1. Protection of Hydroxyl Groups: The hydroxyl groups on the phorbol structure are protected to prevent unwanted reactions during subsequent steps.
  2. Acylation: The protected phorbol is then treated with butyric anhydride in the presence of a catalyst (such as pyridine) to introduce butyric acid moieties at positions 12 and 13.
  3. Deprotection: After acylation, the protecting groups are removed to yield phorbol 12,13-dibutyrate.

This synthesis typically requires careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the final product .

Molecular Structure Analysis

Phorbol 12,13-dibutyrate features a complex molecular structure characterized by multiple functional groups:

  • Core Structure: The backbone consists of a tetracyclic ring typical of phorbol esters.
  • Functional Groups: It contains two butyrate ester groups at positions 12 and 13, which are crucial for its biological activity.
  • Stereochemistry: The stereochemistry at position 12 is particularly important for its interaction with protein kinase C .

The compound's three-dimensional conformation plays a significant role in its biological activity, influencing how it binds to enzymes and receptors in cellular pathways.

Chemical Reactions Analysis

Phorbol 12,13-dibutyrate participates in various chemical reactions, primarily as an activator of protein kinase C. Key reactions include:

  • Activation of Protein Kinase C: Phorbol 12,13-dibutyrate mimics diacylglycerol (DAG), an endogenous activator of protein kinase C, leading to phosphorylation cascades that regulate cell proliferation and differentiation .
  • Inhibition of Na+,K+-ATPase: It has been observed to inhibit Na+,K+-ATPase activity in certain cell types, affecting ion transport mechanisms .
  • Tumor Promotion: The compound induces cellular changes associated with tumor promotion in animal models, including inflammation and cell proliferation .
Mechanism of Action

The mechanism of action for phorbol 12,13-dibutyrate primarily involves its role as an agonist for protein kinase C. Upon binding to this enzyme:

  1. Conformational Change: The binding induces a conformational change in protein kinase C, activating its kinase activity.
  2. Phosphorylation Events: Activated protein kinase C phosphorylates various target proteins involved in signaling pathways that regulate cell growth and survival.
  3. Cellular Effects: This leads to increased cell proliferation, differentiation, and potential oncogenic transformation .

The specific interactions between phorbol 12,13-dibutyrate and different isoforms of protein kinase C highlight its selective activation properties.

Physical and Chemical Properties Analysis

Phorbol 12,13-dibutyrate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but should be stored at -20°C to maintain integrity .
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

These properties influence how it is handled in laboratory settings and its application in experiments.

Applications

Phorbol 12,13-dibutyrate has diverse applications in scientific research:

  • Cell Signaling Studies: Used extensively to study signal transduction pathways involving protein kinase C.
  • Cancer Research: Acts as a model compound for investigating mechanisms of tumor promotion and progression.
  • Drug Development: Its properties are explored for potential therapeutic applications targeting protein kinase C-related pathways .
  • Biochemical Assays: Employed in various assays to measure cellular responses related to proliferation and differentiation.
Mechanisms of Protein Kinase C (PKC) Activation by Phorbol 12,13-Dibutyrate

Structural Determinants of PDBu Binding to PKC Isoforms

Phorbol 12,13-dibutyrate (PDBu) activates PKC by mimicking endogenous diacylglycerol (DAG), binding with high affinity to the C1 domains of conventional (cPKC) and novel (nPKC) PKC isoforms. High-resolution crystallographic studies reveal that PDBu occupies a narrow groove within the C1B domain of PKCδ, stabilized by hydrogen bonds and hydrophobic interactions. Key residues critical for PDBu recognition include:

  • Thr242 and Leu251: Form hydrogen bonds with the C3-OH group of PDBu.
  • Trp252: Undergoes a conformational shift ("DAG-toggling") to accommodate the phorbol ester ring.
  • Gln257: Part of the conserved "QG" motif that anchors the sn-2 ester group of PDBu via hydrogen bonding [10].

This binding pocket exhibits stereospecificity for sn-1,2-diacylglycerol analogs, with PDBu adopting both "sn-1" and "sn-2" binding modes. The "sn-1" mode predominates in solution, facilitated by hydrogen bonding between the PDBu alkoxy oxygen and Gln257 [10]. Mutagenesis studies confirm that substitutions in these residues (e.g., Trp252→Tyr) reduce PDBu affinity by >100-fold [10].

Table 1: Key Residues Mediating PDBu Binding to PKC C1 Domains

ResidueFunctionImpact of Mutation
Gln257H-bonds with sn-2 esterAbolishes PDBu binding
Trp252Hydrophobic stackingReduces affinity 100-fold
Thr242H-bonds with C3-OHDisrupts ligand orientation
Leu251Stabilizes glycerol coreDecreases binding kinetics

Role of C1 Domains in PKC-PDBu Interaction Dynamics

C1 domains are ~50-residue zinc finger motifs that serve as membrane-targeting modules. PKC isoforms possess tandem C1 domains (C1A and C1B), but their roles in PDBu binding are non-redundant:

  • C1B domains primarily drive high-affinity PDBu interactions. In PKCδ, the C1B domain binds PDBu with a Kd of 3.4 nM, while the C1A domain shows negligible affinity [10].
  • Membrane insertion: PDBu binding induces conformational changes that expose hydrophobic residues, facilitating PKC insertion into lipid bilayers. This is evidenced by the co-crystal structure of PKCδ-C1B with PDBu embedded in dodecylphosphocholine micelles [10].
  • Domain cooperativity: In full-length PKCγ, the C1A-C1B tandem exhibits 10-fold higher PDBu affinity (Kd = 2.6 nM) than isolated domains due to interdomain allostery [6].

Notably, the C1A domain of PKCθ is functionally impaired due to a Pro168 residue (equivalent to Lys9 in C1B), reducing its PDBu binding by >70-fold. Deleting C1A in PKCθ enhances plasma membrane translocation by 5-fold, confirming C1B's dominance in cellular activation [7].

Table 2: Functional Asymmetry Between C1 Domains in PKC Isoforms

PKC IsoformC1A FunctionC1B Function
PKCδLow PDBu affinityKd = 3.4 nM
PKCθInactive (Pro168)Kd = 3.6 nM (Lys9)
PKCγCooperates with C1BTandem affinity: Kd = 2.6 nM

Calcium Dependency and Modulation of PKC Affinity for PDBu

Calcium dependence segregates cPKCs (Ca2+-sensitive) from nPKCs (Ca2+-independent) during PDBu activation:

  • cPKC activation: Calcium binding to the C2 domain of PKCγ increases phosphatidylserine (PS) affinity, which allosterically enhances PDBu binding 3-fold. The Kd for PDBu decreases from 9.3 nM to 3.1 nM in the presence of Ca2+ and PS [6].
  • Lipid cofactors: PS reduces the PDBu concentration required for half-maximal PKCα activation from 110 nM to 18 nM. Phosphatidylinositol 4,5-bisphosphate (PIP2) further amplifies this effect by promoting membrane docking [9].
  • Calcium-independent mechanisms: nPKCs (e.g., PKCθ) exhibit unchanged PDBu affinity in Ca2+-free environments but require DAG for membrane translocation [7].

Electrophysiological studies in hippocampal neurons demonstrate that PDBu's calcium channel inhibition is PKC-dependent, while its inactive analog 4α-PDBu exerts PKC-independent effects only at supra-physiological concentrations (>5 μM) [3].

Table 3: Modulation of PDBu-PKC Interactions by Cofactors

ModulatorEffect on PDBu AffinityMechanism
Ca2+ (cPKCs)3-fold increaseC2 domain-PS interaction
Phosphatidylserine6-fold increaseAllosteric relief of autoinhibition
PIP2Reduces PS requirementEnhanced membrane docking

Comparative Analysis of PKC Isoform-Specific Activation by PDBu

PDBu exhibits isoform-selective activation kinetics due to structural variations in C1 domains:

  • Affinity differences: PDBu binds PKCδ-C1B with Kd = 3.4 nM but exhibits 254 nM affinity for PKCθ-C1A. The latter's impaired binding is reversed by Pro9→Lys mutation (Kd = 3.6 nM) [7] [10].
  • Activation kinetics: In guinea pig ventricular myocytes, PDBu (100 nM) suppresses contraction amplitude by 54% via PKCδ within 5 minutes, while PKCε activation requires higher concentrations (EC50 = 220 nM) [1] [4].
  • Functional consequences:
  • PKCα: Mediates podosome formation in epithelial cells via F-actin reorganization [7].
  • PKCδ: Inhibits TRAIL-induced apoptosis by blocking caspase-8 activation [9].
  • PKCθ: Regulates T-cell activation but is insensitive to PDBu without C1B domain recruitment [7].

Structural determinants of isoform specificity include:

  • Residue 22: Tyr in PKCβ (low DAG affinity) vs. Trp in PKCδ (high affinity) [10].
  • Loop dynamics: The β12-β34 loop in PKCδ-C1B exhibits µs-ms fluctuations correlated with PDBu on-rates [10].

Table 4: Isoform-Specific Parameters of PDBu-Induced PKC Activation

PKC IsoformKd for PDBuEC50 (Cellular)Primary Function
PKCδ (C1B)3.4 nM10–50 nMAnti-apoptotic signaling
PKCθ (C1B)3.6 nM100 nMT-cell activation
PKCγ (tandem)2.6 nM20 nMNeuronal calcium regulation
PKCα11.7 nM*50 nMPodosome assembly

*Mutant C1B domain [7]

Compound Names Mentioned:

  • Phorbol 12,13-dibutyrate (PDBu)
  • Diacylglycerol (DAG)
  • Phorbol 12-myristate 13-acetate (PMA)
  • 4α-Phorbol 12,13-dibutyrate (4α-PDBu)
  • sn-1,2-Dioctanoylglycerol (DiC8)
  • Bisindolylmaleimide I (Ro-31-8220)

Properties

CAS Number

37558-16-0

Product Name

Phorbol 12,13-dibutyrate

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate

Molecular Formula

C28H40O8

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1

InChI Key

BQJRUJTZSGYBEZ-YVQNUNKESA-N

SMILES

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C

Solubility

Soluble in DMSO

Synonyms

12,13-Dibutyrate, Phorbol
Phorbol 12,13 Dibutyrate
Phorbol 12,13-Dibutyrate
Phorbol-12,13-Dibutyrate

Canonical SMILES

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.